Sulfameter

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

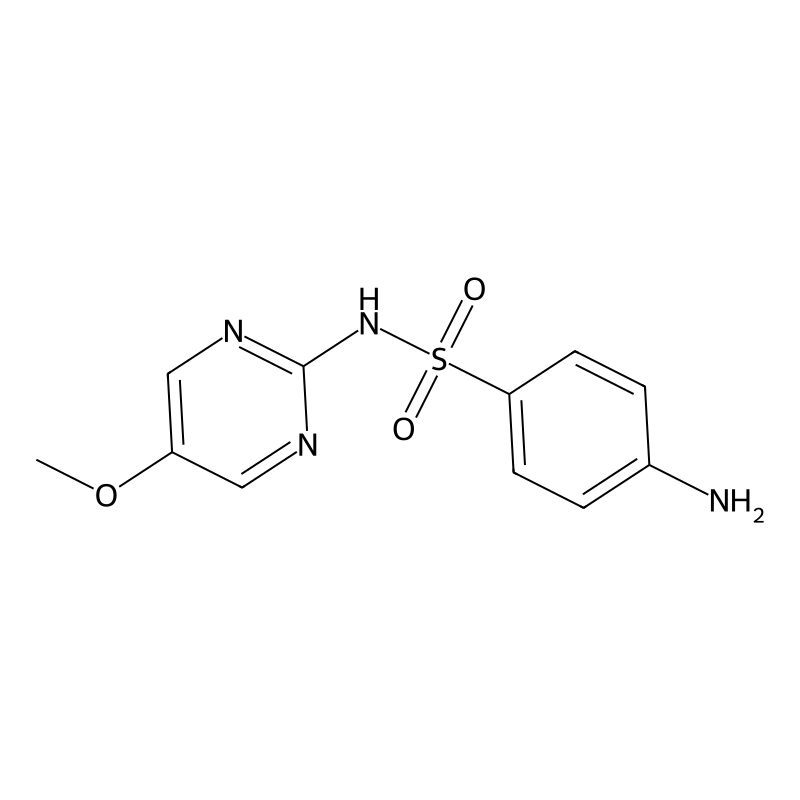

Sulfameter (CAS 651-06-9), also known as sulfamethoxydiazine, is a long-acting sulfonamide antibacterial characterized by its 5-methoxy-2-pyrimidinyl functional group. In industrial and laboratory procurement, it is primarily sourced either as an active pharmaceutical ingredient (API) requiring rigorous solid-state characterization, or as a high-purity certified reference material (CRM) for veterinary drug residue monitoring [1]. Its distinct physicochemical profile, including specific polymorphic phase behaviors and pH-dependent solubility, makes it a highly specialized target for formulation scientists and analytical chemists developing LC-MS/MS multiclass screening workflows .

Generic substitution of Sulfameter with more common sulfonamides, such as Sulfadiazine or Sulfamethoxazole, introduces critical failures in both analytical and formulation workflows. In residue testing, substituting the exact standard prevents accurate matrix-matched calibration and retention time alignment, leading to non-compliance with global Maximum Residue Limits (MRLs) for animal-derived foods . In pharmaceutical development, Sulfameter exhibits unique polymorphic transitions; failing to procure and stabilize the correct polymorph (e.g., Form II vs. Form III) can result in a catastrophic loss of bioavailability, a risk not uniformly shared by simpler in-class substitutes [1]. Furthermore, its distinct pKa and superior aqueous solubility compared to baseline sulfadiazine dictate entirely different solvent extraction and dissolution parameters[2].

References

- [2] Gunn, E. et al. 'Impact of Polymers on the Crystallization and Phase Transition Kinetics of Amorphous Nifedipine during Dissolution in Aqueous Media.' Molecular Pharmaceutics, 2014.

- [3] Chen, M. et al. 'Simultaneous Determination of 32 Antibiotics and 12 Pesticides in Sediment Using Ultrasonic-assisted Extraction and High Performance Liquid Chromatography-tandem Mass Spectrometry.' Analytical Methods, 2015.

Aqueous Solubility and pKa Shift vs. Baseline Sulfadiazine

Sulfameter demonstrates an aqueous solubility of 730 mg/L and an acidic pKa of 6.69, compared to the baseline comparator Sulfadiazine, which exhibits a solubility of only 77 mg/L and a pKa of 6.36[1]. This nearly 9.5-fold increase in solubility fundamentally alters its behavior in aqueous media.

| Evidence Dimension | Aqueous Solubility and pKa |

| Target Compound Data | 730 mg/L; pKa 6.69 |

| Comparator Or Baseline | Sulfadiazine: 77 mg/L; pKa 6.36 |

| Quantified Difference | 9.48x higher aqueous solubility; +0.33 pKa shift |

| Conditions | Aqueous solution, standard conditions |

This fundamental solubility advantage dictates the selection of acidified organic solvents for optimal extraction efficiency and simplifies aqueous formulation development.

Polymorph-Dependent Solubility and Absorption Profiles

The solid-state phase of Sulfameter critically dictates its performance. The metastable Form II is twice as soluble as the thermodynamically stable Form III, resulting in an absorption profile that is 40 times greater than that of Form III [1]. Failing to control for this polymorphism during API crystallization drastically reduces efficacy.

| Evidence Dimension | Solubility and Absorption Profile |

| Target Compound Data | Form II (Metastable) |

| Comparator Or Baseline | Form III (Stable) |

| Quantified Difference | 2x higher solubility; 40x greater absorption profile |

| Conditions | In vivo absorption and aqueous dissolution |

Forces procurement and quality assurance teams to implement strict solid-state screening to ensure the API batch contains the highly active Form II.

Matrix Recovery Rates in Multiclass LC-MS/MS Workflows

When utilized as a reference standard in veterinary residue testing, Sulfameter achieves an optimized average recovery rate of 92.4% (RSD 5.0%) using LPAS clean-up extraction in complex animal-derived food matrices, outperforming standard QuEChERS methods (87.6%) and comfortably exceeding the regulatory baseline threshold of 75% [1].

| Evidence Dimension | Extraction Recovery Rate |

| Target Compound Data | 92.4% (LPAS clean-up) |

| Comparator Or Baseline | Standard Regulatory Threshold: 75% minimum (QuEChERS: 87.6%) |

| Quantified Difference | +17.4% above minimum threshold; +4.8% vs QuEChERS |

| Conditions | Animal-derived food matrices, LC-MS/MS quantification |

Validates the procurement of high-purity Sulfameter standards for reliable, high-throughput compliance testing in food safety laboratories.

Certified Reference Materials for Veterinary Compliance

Driven by its highly specific retention time and 92.4% recovery rate in LPAS extractions [1], Sulfameter is an essential certified reference material (CRM) for LC-MS/MS multiclass screening. It is procured by environmental and food safety laboratories to ensure compliance with global Maximum Residue Limits (MRLs) for animal-derived foods.

Polymorph-Directed API Manufacturing

Because Sulfameter Form II offers a 40-fold improvement in absorption over Form III [2], it is a critical target for advanced crystallization and formulation workflows. Procurement of the raw material must be coupled with strict solid-state analytical controls (e.g., Raman spectroscopy or XRD) to stabilize the metastable polymorph in the final pharmaceutical product.

pH-Modulated Extraction and Formulation Protocols

Leveraging its elevated aqueous solubility (730 mg/L) and specific pKa (6.69) compared to sulfadiazine[3], Sulfameter is the preferred candidate for developing pH-modulated liquid formulations and optimized solid-phase extraction (SPE) methods utilizing acidified organic mobile phases.

References

- [1] SCIRP. 'Simultaneous Determination of 61 Veterinary Drug Residues in Animal Derived Food by Clean-Up LPAS Combined with LC-MS.' 2025.

- [2] Gunn, E. et al. 'Impact of Polymers on the Crystallization and Phase Transition Kinetics of Amorphous Nifedipine during Dissolution in Aqueous Media.' Molecular Pharmaceutics, 2014.

- [3] Chen, M. et al. 'Simultaneous Determination of 32 Antibiotics and 12 Pesticides in Sediment Using Ultrasonic-assisted Extraction and High Performance Liquid Chromatography-tandem Mass Spectrometry.' Analytical Methods, 2015.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

MeSH Pharmacological Classification

ATC Code

J01 - Antibacterials for systemic use

J01E - Sulfonamides and trimethoprim

J01ED - Long-acting sulfonamides

J01ED04 - Sulfametoxydiazine

Pictograms

Irritant

Other CAS

Wikipedia

Use Classification

Pharmaceuticals

Dates

Hirshfeld surface analysis of sulfameter (polymorph III), sulfameter dioxane monosolvate and sulfameter tetrahydrofuran monosolvate, all at 296 K

Sanjay M Tailor, Urmila H PatelPMID: 26524165 DOI: 10.1107/S2053229615017520

Abstract

The ability of the antibacterial agent sulfameter (SMT) to form solvates is investigated. The X-ray crystal structures of sulfameter solvates have been determined to be conformational polymorphs. Both 1,4-dioxane and tetrahydrofuran form solvates with sulfameter in a 1:1 molar ratio. 4-Amino-N-(5-methoxypyrimidin-2-yl)benzenesulfonamide (polymorph III), C11H12N4O3S, (1), has two molecules of sulfameter in the asymmetric unit cell. 4-Amino-N-(5-methoxypyrimidin-2-yl)benzenesulfonamide 1,4-dioxane monosolvate, C11H12N4O3S·C4H8O2, (2), and 4-amino-N-(5-methoxypyrimidin-2-yl)benzenesulfonamide tetrahydrofuran monosolvate, C11H12N4O3S·C4H8O, (3), crystallize in the imide form. Hirshfeld surface analyses and fingerprint analyses were performed to study the nature of the interactions and their quantitative contributions towards the crystal packing. Finally, Hirshfeld surfaces, fingerprint plots and structural overlays were employed for a comparison of the two independent molecules in the asymmetric unit of (1), and also for a comparison of (2) and (3) in the monoclinic crystal system. A three-dimensional hydrogen-bonding network exists in all three structures, involving one of the sulfone O atoms and the aniline N atom. All three structures are stabilized by strong intermolecular N-H···N interactions. The tetrahydrofuran solvent molecule also takes part in forming significant intermolecular C-H···O interactions in the crystal structure of (3), contributing to the stability of the crystal packing.Porous molecularly imprinted monolithic capillary column for on-line extraction coupled to high-performance liquid chromatography for trace analysis of antimicrobials in food samples

Qianchun Zhang, Xiaohua Xiao, Gongke LiPMID: 24725865 DOI: 10.1016/j.talanta.2014.02.010

Abstract

A novel porous molecularly imprinted monolithic capillary column (MIMCC) based on ternary porogen was synthesized by in situ technique with sulfaquinoxaline as the template molecule. The characteristics of the MIMCC were investigated by scanning electron microscopy, infrared spectrum, thermogravimetric analysis and solvent resistance test. The saturated adsorption amount of sulfaquinoxaline on MIMCC was 2.7 times over that on the non-imprinted monolithic capillary column (NIMCC). The MIMCC also exhibited good enrichment ability to its analogs and the enrichment factors were 46-211 for five antimicrobials. High permeability and imprinting factors as well as good stability, reproducibility and long lifetime were obtained. An on-line method based on MIMCC solid-phase microextraction coupled with high-performance liquid chromatography was developed for the determination of trace antimicrobials in complex samples. The good linearity for sulfametoxydiazine, sulamethoxazole and sulfaquinoxaline was 0.05-10 µg/L, the limits of detection (LODs) were 10.0-14.0 ng/L. The linear range for mequindox and quinocetone were 0.10-10.0 µg/L, the LODs were 20.0-27.0 ng/L respectively. The recoveries were 71.0-108.2% with relative standard deviation of 1.6-8.5%, correspondingly. The results showed that MIMCC could effectively enrich antimicrobials from complex matrices. The on-line method based on MIMCC and HPLC was selective, sensitive and convenient for trace determination of antimicrobials in complex samples.A novel chemiluminescence quenching method for determination of sulfonamides in pharmaceutical and biological fluid based on luminol-Ag(III) complex reaction in alkaline solution

Hanwen Sun, Peiyun Chen, Liqing Li, Peng ChengPMID: 21287695 DOI: 10.1002/dta.249

Abstract

A novel chemiluminescence (CL) quenching method for the determination of sulfonamides is proposed. The CL reaction between Ag(III) complex [Ag(HIO₆)₂]⁵⁻ and luminol in alkaline solution was investigated. The quenching effect of sulfonamides on CL emission of [Ag(HIO₆)₂]⁵⁻-luminol system was found. Quenching degree of CL emission was proportional to sulfonamide concentration. The effects of the reaction conditions on CL emission and quenching were examined. Under optimal conditions, the detection limits (s/n = 3) were 7.2, 17 and 8.3 ng/mL for sulfadiazine, sulfameter, and sulfadimethoxine, respectively. The recoveries of the three drugs were in the range of 91.3-110% with RSDs of 1.9-2.7% for urine samples, and 106-112% with RSDs of 1.6-2.8% for serum samples. The proposed method was used for the determination of sulfadiazine at clinically relevant concentrations in real urine and serum samples with satisfactory results.Chemiluminescence enzyme immunoassay for the determination of sulfamethoxydiazine

Yongjun Wu, Songcheng Yu, Fei Yu, Nali Yan, Lingbo Qu, Hongquan ZhangPMID: 21795101 DOI: 10.1016/j.saa.2011.06.047

Abstract

Sulfamethoxydiazine (SMD), which is often used for animal disease treatment, is harmful to human health. No SMD residue should be detected in food in some countries, such as USA and Japan. Therefore, it is significant to develop a high-throughput, high-sensitivity and accurate method for the determination of the content of SMD in food. In this paper, chemiluminescence enzyme immunoassay (CLEIA) was developed for quantification of SMD. For this method, the limit of detection was 3.2 pg/ml, the linear range was from 10 to 2000 pg/ml, the within-day and inter-day precision were below 13% and below 18%, respectively, and the recovery was from 85% to 105%. Milk and egg were selected as samples to be examined with this method, and the result indicated that this CLEIA method was suitable for screening and quality control of food.Desolvation kinetics of sulfameter solvates

Ammar Khawam, Douglas R FlanaganPMID: 17975809 DOI: 10.1002/jps.21144

Abstract

Solvates are often encountered in pharmaceutical solids and knowledge of their physical stability is necessary for their effective formulation. This work investigates the solid-state stability of five structurally related solvates of sulfameter (5-methoxysulfadiazine) by studying the kinetics of their desolvation reaction with thermogravimetric analysis, both isothermally and nonisothermally. Desolvation kinetic analysis was done isothermally by conventional model-fitting and nonisothermally by the complementary method. Calculated kinetic parameters (model, A and E(a)) were compared and related to the crystal structure of these solvates. A relationship was established between desolvation activation energy from isothermal results and solvent size; the larger the solvent molecule, the higher its solvate's desolvation activation energy. The best fitting solid-state reaction model correlated to single crystal structural features of sulfameter-solvates where solvent molecules occupied cavities in the unit cell. Finally, it was found that kinetic parameters obtained isothermally and nonisothermally were at variance. Therefore, kinetic results obtained from one method may not be extended to results form the other.Monitoring and determination of sulfonamide antibiotics (sulfamethoxydiazine, sulfamethazine, sulfamethoxazole and sulfadiazine) in imported Pangasius catfish products in Thailand using liquid chromatography coupled with tandem mass spectrometry

Worawat Jansomboon, Suwanna Kitpati Boontanon, Narin Boontanon, Chongrak Polprasert, Chau Thi DaPMID: 27374578 DOI: 10.1016/j.foodchem.2016.06.026

Abstract

This research aimed to monitor the concentrations of sulfamethoxydiazine (SMD), sulfamethazine (SMT), sulfamethoxazole (SMX) and sulfadiazine (SDZ) in imported Pangasius catfish products in Thailand. The residues of the four sulfonamides (SAs) were analyzed by extraction process and liquid chromatography coupled with tandem mass spectrometry. The highest concentrations found were 10.97ng/g for SMD, 6.23ng/g for SMT, 11.13ng/g for SDZ and 245.91ng/g for SMX, which was higher than the European Union (EU) standard (100ng/g). Moreover, all samples contaminated with SMX also contained SMT, indicating that more than one antibiotic was used for production in the country of origin. Because Thai standards for antibiotics in food have not been completely set, all contaminated discovered would not be considered to be an illegal food, in which antibiotic residues may affect human health in the long term. Therefore, antibiotic residues in Pangasius catfish products should be continually regulated and monitored.[Qualification and quantification of 10 sulfonamides in animal feedstuff by high performance liquid chromatography-electrospray tandem mass spectrometry]

Yan Qin, Meijin Zhang, Haidan LinPMID: 16250451 DOI:

Abstract

The presence of sulfonamide (SA) residues in foods is largely due to the raising of animals with sulfonamide antibiotics added or polluted feedstuff. Because of interference from the matrices, the commonly used immunoassay or chromatographic method is not suitable for the analysis of multi-SAs in feedstuff. A high performance liquid chromatographic-electrospray tandem mass spectrometric (HPLC/ESI-MS-MS) method has been established for the simultaneous determination of multi-SAs including sulfadiazine (SD), sulfapyridine (SPD), sulfamerazine (SM1), sulfameter (SM), sulfamethazine (SM2), sulfamethoxypyridazine (SMP), sulfamethoxazole (SMZ), sulfamonomethoxine (SMM), sulfadimethoxine (SDM) and sulfaquinoxaline (SQX). After solvent extraction, solid phase extraction, dilution and reversed-phase HPLC separation, SAs were detected by ESI-MS-MS under multi-reaction monitoring mode. The qualification analysis was done by using retention time and distribution of diagnostic ion pairs, and the quantification was based on the peak intensity of common fragment ion m/z 156. The limits of quantification for 10 SAs were 0.5 - 2.0 microg/kg (S/N = 10). The correlation coefficient of linear calibration curve was over 0.9995 within the SAs concentration range 2.0 - 200 microg/L except for SDM and SQX. At the spiked level of 1.0 mg/kg, the average recoveries for the 10 SAs were between 70% and 92%, the relative standard deviations were under 10% for intra-day and under 15% for inter-day. Routine tests showed the method was fast, sensitive, specific, and practical for the SAs determination in feedstuff.Density functional theory study of direct and indirect photodegradation mechanisms of sulfameter

Shaheen Shah, Ce HaoPMID: 27424205 DOI: 10.1007/s11356-016-6956-y